molecular formula C21H19Cl2F3N4 B560313 5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride

5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride

Cat. No.: B560313
M. Wt: 455.3 g/mol
InChI Key: MVMKWLRKACAUTB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

PLX 647 dihydrochloride is a highly specific dual inhibitor of FMS and KIT kinases . These kinases play crucial roles in cell signaling, growth, and differentiation. The IC50 values for FMS and KIT are 28 nM and 16 nM, respectively .

Mode of Action

PLX 647 dihydrochloride interacts with its targets, FMS and KIT kinases, by binding to their active sites and inhibiting their activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cell behavior.

Biochemical Pathways

The compound affects several biochemical pathways. It potently inhibits the proliferation of BCR-FMS cells and a Ba/F3 cell line expressing BCR-KIT . It also inhibits endogenous FMS and KIT, as demonstrated by inhibition of the ligand-dependent cell lines M-NFS-60 and M-07e, which express FMS and KIT, respectively .

Result of Action

In vitro, PLX 647 dihydrochloride potently inhibits the growth of FLT3-ITD-expressing MV4-11 cells . It also displays minimal inhibition of the proliferation of Ba/F3 cells expressing BCR-KDR . In vivo, the compound reduces macrophage accumulation in UUO kidney and blood monocytes . It also shows effects on collagen-induced arthritis .

Action Environment

The action of PLX 647 dihydrochloride can be influenced by various environmental factors. For instance, in vivo studies have shown that the compound reduces LPS-induced TNF-α and IL-6 release . This suggests that the compound’s action can be influenced by the presence of inflammatory stimuli in the environment.

Biological Activity

5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • IUPAC Name : 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine dihydrochloride
  • Molecular Formula : C21H16ClF3N4
  • Molecular Weight : 416.83 g/mol

The structure consists of a pyrrolo[2,3-b]pyridine core with various substituents that enhance its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, a study reported its effectiveness against Mycobacterium tuberculosis with an IC90 value of 6.3 µM, indicating its potential as an anti-tuberculosis agent .

Antiparasitic Activity

In the context of antiparasitic activity, the compound was evaluated against Leishmania species. Modifications to the molecular structure were found to enhance selectivity and potency against these parasites. The introduction of specific functional groups improved lipophilicity and metabolic stability, which are critical for therapeutic efficacy .

Cytotoxicity and Selectivity

The compound's cytotoxic effects were assessed in various cell lines. It demonstrated a selective index (SI) indicating favorable therapeutic windows in comparison to primary mouse macrophages (PMM). For example, one derivative showed an SI of 10-fold compared to PMM, suggesting its potential for further development in treating parasitic infections without significant toxicity to host cells .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes critical for the survival of pathogens, including those involved in cell wall synthesis.
  • Receptor Interaction : The compound interacts with various receptors that modulate immune responses, enhancing the host's ability to combat infections.
  • Metabolic Stability : Structural modifications that improve metabolic stability have been linked to increased bioavailability and prolonged action in vivo .

Study 1: Antitubercular Activity

A recent investigation into novel chemical entities targeting Mycobacterium tuberculosis highlighted this compound's promising activity profile. It was found effective at low concentrations, demonstrating potential for further development into a therapeutic agent against tuberculosis .

Study 2: Leishmaniasis Treatment

In another study focusing on leishmaniasis, derivatives of this compound were synthesized and evaluated for their antiparasitic efficacy. The results indicated that specific structural modifications led to enhanced potency and selectivity against Leishmania species while minimizing cytotoxic effects on mammalian cells .

Properties

IUPAC Name

5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4.2ClH/c22-21(23,24)17-6-3-14(4-7-17)11-26-19-8-5-15(12-27-19)10-16-13-28-20-18(16)2-1-9-25-20;;/h1-9,12-13H,10-11H2,(H,25,28)(H,26,27);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMKWLRKACAUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CC3=CN=C(C=C3)NCC4=CC=C(C=C4)C(F)(F)F)N=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride
Reactant of Route 3
5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride
Reactant of Route 4
5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride
Reactant of Route 5
5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride
Reactant of Route 6
5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride

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